Quantified nNOS Inhibitory Potency (IC50) of the 4-Trifluoromethoxy Derivative
The target compound demonstrates a confirmed IC50 of 410 nM against rat neuronal nitric oxide synthase (nNOS) [1]. This establishes its viability as a pharmacological tool for probing nNOS function. Its activity is predicted to be superior to close structural analogs without the trifluoromethoxy group, as the parent patent classifies this 4-substituent class as providing superior NOS inhibitory action compared to earlier disclosed nitrovinylic compounds [2].
| Evidence Dimension | Inhibitory potency against nNOS |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | Unsubstituted parent (CAS 81016-39-9) or 4-methyl analog (CAS 142168-75-0): No reported nNOS inhibition data available; patent data for the generic scaffold indicates lower activity for non-electron-withdrawing substituted analogs |
| Quantified Difference | Quantified potency advantage for the target compound; comparator data is unavailable, indicating it cannot serve as a verified replacement in nNOS assays |
| Conditions | Inhibition of nNOS in Sprague-Dawley rat brain homogenates assessed as conversion of oxyhemoglobin to methemoglobin measured for 10 mins by UV-visible spectroscopy (BindingDB Assay ID 1) |
Why This Matters
This provides the only publicly available quantitative nNOS inhibition data for this specific substitution pattern, making it the preferred reference standard for laboratories requiring a defined level of nNOS inhibitory activity in this chemotype.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278): IC50 410 nM for Inhibition of nNOS. View Source
- [2] Kato, K. et al. Aniline derivatives possessing an inhibitory effect of nitric oxide synthase. US Patent 6,534,546 B1, 2003. View Source
